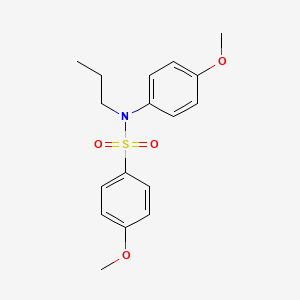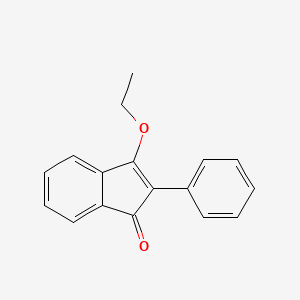![molecular formula C11H13N3O4 B14353041 Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate CAS No. 91332-70-6](/img/structure/B14353041.png)
Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to an ethyl ester, with a nitroso-substituted carbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with methyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes the purification of the final product through techniques such as recrystallization or chromatography to achieve the required standards for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine-substituted benzoates.
Applications De Recherche Scientifique
Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the manufacture of various chemical products, including dyes and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, affecting cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to modify proteins and other biomolecules, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: A simpler ester with similar structural features but lacking the nitroso and carbamoyl groups.
Methyl 4-aminobenzoate: Contains an amino group instead of the nitroso-substituted carbamoyl group.
Ethyl 4-nitrobenzoate: Features a nitro group instead of the nitroso-substituted carbamoyl group.
Uniqueness
Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate is unique due to the presence of both the nitroso and carbamoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
91332-70-6 |
|---|---|
Formule moléculaire |
C11H13N3O4 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate |
InChI |
InChI=1S/C11H13N3O4/c1-3-18-10(15)8-4-6-9(7-5-8)12-11(16)14(2)13-17/h4-7H,3H2,1-2H3,(H,12,16) |
Clé InChI |
ZVYJGCXYLLHICA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14352959.png)
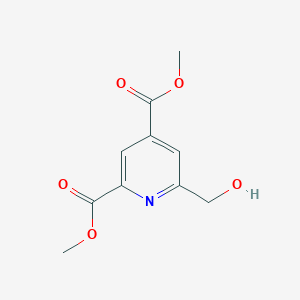
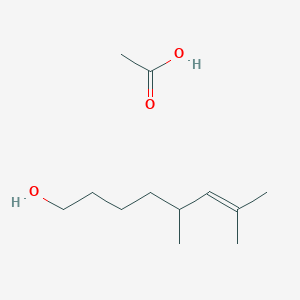
![3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid](/img/structure/B14352986.png)
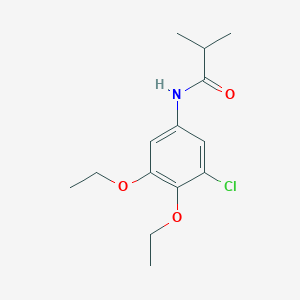
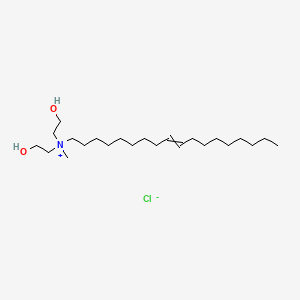
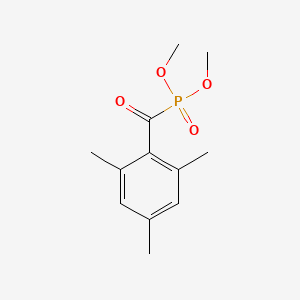
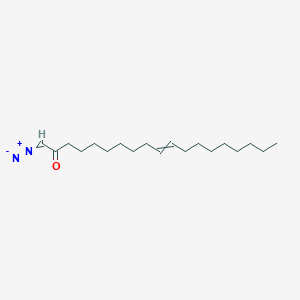
![[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B14353024.png)
